molecular formula C10H10O B080893 alpha-Methylcinnamaldehyde CAS No. 15174-47-7

alpha-Methylcinnamaldehyde

Cat. No.: B080893
CAS No.: 15174-47-7
M. Wt: 146.19 g/mol
InChI Key: VLUMOWNVWOXZAU-VQHVLOKHSA-N
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Description

Alpha-Methylcinnamaldehyde is an organic compound with the molecular formula C10H10O. It is a yellow oil-like liquid with a characteristic cinnamon-like odor and a soft, spicy flavor. This compound is widely used in the fragrance industry and as an intermediate in the synthesis of various pharmaceutical compounds .

Mechanism of Action

Target of Action

Alpha-Methylcinnamaldehyde, also known as 2-Methyl-3-phenylacrylaldehyde , is primarily used as an inhibitor of mushroom tyrosinase . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for color in skin, hair, and eyes. By inhibiting this enzyme, this compound can potentially affect the production of melanin.

Mode of Action

It is believed to interact with the enzyme, leading to its inhibition . This interaction could alter the enzyme’s ability to catalyze the oxidation of phenolic compounds, which are crucial steps in the synthesis of melanin.

Biochemical Pathways

This compound affects the melanin synthesis pathway by inhibiting the action of tyrosinase . This enzyme catalyzes the oxidation of phenols (like tyrosine) into quinones, which are then polymerized to form melanin. By inhibiting tyrosinase, this compound can potentially reduce the production of melanin.

Pharmacokinetics

Its molecular properties such as a molecular weight of 14619 g/mol and a logP value of 22 suggest that it may be lipophilic and could be absorbed and distributed in the body following oral or dermal administration.

Result of Action

The primary result of this compound’s action is the potential reduction in melanin production due to the inhibition of tyrosinase . This could lead to a decrease in pigmentation in the skin, hair, and eyes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, pH, and the presence of other substances. It is a yellow oil-like liquid that needs to be stored in a cool, ventilated place away from fire, oxidants, and heat sources . It is also known to be combustible .

Biochemical Analysis

Biochemical Properties

Alpha-Methylcinnamaldehyde interacts with several enzymes in biochemical reactions. For instance, it’s involved in the enzymatic reduction of cinnamaldehyde precursors using cloned and overexpressed ene-reductases . The compound’s interaction with these enzymes is crucial for the synthesis of nonracemic aryl-substituted alpha-methyldihydrocinnamaldehyde derivatives .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes. It’s involved in the enzymatic reduction of cinnamaldehyde precursors, a process that involves enzyme activation .

Temporal Effects in Laboratory Settings

The compound has been successfully used in the synthesis of olfactory principles, indicating its stability and effectiveness over time .

Metabolic Pathways

This compound is involved in the metabolic pathway of enzymatic reduction of cinnamaldehyde precursors . This process involves interactions with enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels.

Preparation Methods

Alpha-Methylcinnamaldehyde can be synthesized through several methods:

Chemical Reactions Analysis

Alpha-Methylcinnamaldehyde undergoes various chemical reactions:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, chloroform.

Properties

IUPAC Name

(E)-2-methyl-3-phenylprop-2-enal
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InChI

InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7+
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InChI Key

VLUMOWNVWOXZAU-VQHVLOKHSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=O
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Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=O
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Molecular Formula

C10H10O
Record name ALPHA-METHYLCINNAMALDEHYDE
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DSSTOX Substance ID

DTXSID401018359
Record name (2E)-2-Methyl-3-phenyl-2-propenal
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Molecular Weight

146.19 g/mol
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Physical Description

Alpha-methylcinnamaldehyde is a clear yellow liquid. (NTP, 1992), Liquid; Liquid, Other Solid, Yellow liquid, cinnamon-like odour
Record name ALPHA-METHYLCINNAMALDEHYDE
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Record name 2-Propenal, 2-methyl-3-phenyl-
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Boiling Point

302 °F at 100 mmHg (NTP, 1992)
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Flash Point

175 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), insoluble in water; soluble in oils, miscible (in ethanol)
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Record name alpha-Methylcinnamaldehyde
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Density

1.0407 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.034-1.040
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Record name alpha-Methylcinnamaldehyde
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CAS No.

101-39-3, 15174-47-7
Record name ALPHA-METHYLCINNAMALDEHYDE
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Record name α-Methyl-trans-cinnamaldehyde
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Record name 2-Propenal, 2-methyl-3-phenyl-
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Synthesis routes and methods

Procedure details

Propionaldehyde (87 gms 15 moles) was added at 50° C. over a period of 5 hours to a stirred mixture of benzaldehyde (318 gms, 3 moles), methanol (500 mls), water (500 mls) and sodium hydroxide (25 gms). After a further 1 hour stirring at 50° C., the reaction mixture was brought to neutrality with acetic acid and the methanol fractionated out of the reaction. The organic layer was then separated from the aqueous layer and fractionated to recover the excess of benzaldehyde (109 gms, b.pt. 36°-40° C./2 mm Hg) and obtain the -methylcinnamaldehyde (167 gms, b.pt. 100°-102° C./2 mm).
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
318 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alpha-Methylcinnamaldehyde
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Reactant of Route 6
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